1-(2-Aminoethyl)-1,2-dihydropyridin-2-one hydrochloride

Description

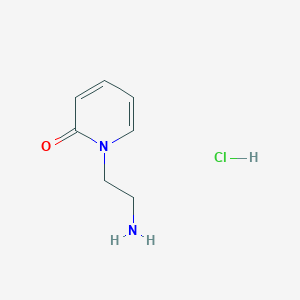

1-(2-Aminoethyl)-1,2-dihydropyridin-2-one hydrochloride is an organic compound featuring a dihydropyridinone core substituted with a 2-aminoethyl group. Its dihydrochloride form (CAS 1384428-69-6) is marketed for medicinal chemistry applications, emphasizing its role in drug discovery . Suppliers like American Elements provide high-purity grades (up to 99.999%) and custom synthesis options, highlighting its industrial relevance .

Properties

Molecular Formula |

C7H11ClN2O |

|---|---|

Molecular Weight |

174.63 g/mol |

IUPAC Name |

1-(2-aminoethyl)pyridin-2-one;hydrochloride |

InChI |

InChI=1S/C7H10N2O.ClH/c8-4-6-9-5-2-1-3-7(9)10;/h1-3,5H,4,6,8H2;1H |

InChI Key |

OGEAMVSEMULMCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-1,2-dihydropyridin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an aminoethyl group in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Neuroprotective Properties

Research indicates that 1-(2-Aminoethyl)-1,2-dihydropyridin-2-one hydrochloride exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. The compound has been shown to interact with AMPA receptors, which are critical in synaptic transmission and plasticity in the brain .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The structure-activity relationship (SAR) studies provide insights into modifications that enhance its efficacy against specific cancer types .

Inhibition of Isocitrate Dehydrogenase

Another promising application is its role as an inhibitor of mutant isocitrate dehydrogenase (mIDH), which is implicated in certain cancers. The compound's ability to inhibit mIDH may offer a novel therapeutic pathway for treating malignancies associated with metabolic dysregulation .

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal highlighted the neuroprotective effects of this compound in animal models of Parkinson's disease. The compound demonstrated significant improvements in motor functions and reduced neuroinflammation markers compared to control groups .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against human breast cancer cell lines. Results showed that it inhibited cell proliferation by up to 70% at certain concentrations while promoting apoptosis through caspase activation pathways. These findings suggest its potential as a therapeutic agent in oncology .

Comparative Analysis of Dihydropyridine Derivatives

To better understand the applications of this compound, a comparative analysis with other dihydropyridine derivatives is beneficial:

| Compound Name | Application Area | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | Neuroprotection, Antitumor | AMPA receptor modulation | High |

| 1,4-Dihydropyridine | Antihypertensive | Calcium channel blockade | Moderate |

| 3-(4-Fluorophenyl)-1,4-dihydropyridine | Anticancer | Apoptosis induction | High |

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and properties of 1-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride and related compounds:

Key Comparative Analysis

The trifluoromethyl derivative (C₈H₁₀ClF₃N₂O) introduces strong electron-withdrawing effects, which may enhance metabolic stability but lacks published safety data . Bromine at the 5-position (CAS 1016784-09-0) offers a reactive site for Suzuki-Miyaura coupling, expanding utility in medicinal chemistry .

Salt Forms and Solubility: The dihydrochloride salt of the target compound (C₇H₁₁Cl₂N₂O) improves water solubility compared to neutral forms, critical for bioavailability . Dopamine hydrochloride (C₈H₁₁NO₂·HCl) shares the aminoethyl group but features a catechol ring, conferring high solubility in water and methanol .

Applications in Drug Discovery: The methoxymethyl derivative (C₇H₁₁ClN₂O₂) from Enamine Ltd. may exhibit enhanced solubility due to the polar methoxy group, useful in formulation .

Research Findings and Industrial Relevance

- Purity and Custom Synthesis : American Elements emphasizes the availability of high-purity grades (up to 99.999%) for the dihydrochloride form, meeting stringent pharmaceutical standards .

- Safety and Regulatory Status : Safety data for the trifluoromethyl variant remains unpublished, highlighting a gap in regulatory readiness .

- Market Availability : EOS Med Chem lists the dihydrochloride form for medicinal use, with pricing available upon request, reflecting its niche but growing demand .

Biological Activity

1-(2-Aminoethyl)-1,2-dihydropyridin-2-one hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a dihydropyridinone structure with an aminoethyl side chain, which is crucial for its interaction with biological targets. The hydrochloride form enhances its solubility, making it suitable for various biochemical assays.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The aminoethyl group facilitates binding to specific receptors or enzymes, influencing various cellular pathways. Notably, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Neurological Disorders : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease.

- Anti-inflammatory Effects : The compound's ability to inhibit inflammatory enzymes positions it as a candidate for treating inflammatory diseases.

- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which could be leveraged in managing oxidative stress-related conditions .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

- Neuroprotection Assays : A study assessed the compound's ability to protect neuronal cells from oxidative stress-induced damage. Results indicated significant cytoprotective effects at specific concentrations without inducing cytotoxicity .

- Enzyme Inhibition Studies : Another investigation focused on the compound's inhibitory effects on acetylcholinesterase (AChE), a key enzyme in neurotransmission. The IC50 values demonstrated competitive inhibition, suggesting its potential as a therapeutic agent in cognitive disorders .

- Antimicrobial Activity : Research into the antimicrobial properties revealed that certain derivatives exhibited significant activity against various bacterial strains, indicating potential applications in infection control .

Table 1: Biological Activities of this compound

Table 2: Summary of Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.